molecular formula C13H12ClN3O3 B11837601 N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide CAS No. 88757-85-1

N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide

Cat. No.: B11837601
CAS No.: 88757-85-1
M. Wt: 293.70 g/mol
InChI Key: IZFPHCUWICYFPI-UHFFFAOYSA-N
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Description

N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a chemical compound with the molecular formula C14H14ClN3O3 It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an acetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 5-chloroquinoline-8-ol with acetimidamide in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, or alkoxy groups.

Scientific Research Applications

N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroacetoxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
  • 2-((5-Chloroquinolin-8-yl)oxy)-N-(propionyloxy)acetimidamide

Uniqueness

N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the acetimidamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88757-85-1

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

[[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] acetate

InChI

InChI=1S/C13H12ClN3O3/c1-8(18)20-17-12(15)7-19-11-5-4-10(14)9-3-2-6-16-13(9)11/h2-6H,7H2,1H3,(H2,15,17)

InChI Key

IZFPHCUWICYFPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N

Origin of Product

United States

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